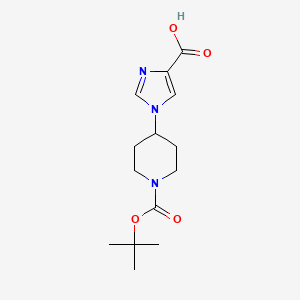

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid

Vue d'ensemble

Description

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and an imidazole ring substituted with a carboxylic acid group. Its unique structure makes it a valuable molecule for various applications, particularly in the development of pharmaceuticals and chemical research.

Mécanisme D'action

Target of Action

Similar compounds have been used as linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific targets would depend on the other components of the PROTAC molecule.

Mode of Action

The compound likely acts as a linker in PROTAC molecules . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome. The specific mode of action would depend on the target protein and the E3 ligase recruited by the PROTAC.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the target protein degraded by the PROTAC. By degrading specific proteins, PROTACs can influence various cellular pathways, from signal transduction to gene expression .

Result of Action

The result of the compound’s action would be the degradation of the target protein, leading to changes in cellular processes that the protein is involved in . The specific effects would depend on the function of the target protein.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the imidazole ring separately, followed by their coupling. The tert-butoxycarbonyl group is often introduced to protect the piperidine nitrogen during the synthesis. Common reagents used in these reactions include tert-butyl chloroformate, imidazole, and various coupling agents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesizers can be employed to scale up the production efficiently. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the imidazole ring or the piperidine ring.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or partially reduced compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it valuable in drug discovery.

Key Applications :

- Anticancer Agents : Research indicates that derivatives of imidazole compounds exhibit anticancer properties. The incorporation of the piperidine ring may enhance the selectivity and potency against cancer cell lines.

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess antimicrobial properties. This compound can be modified to develop new antibiotics or antifungal agents.

Targeted Protein Degradation (TPD)

Recent advancements in TPD highlight the role of linkers in developing bifunctional degraders. The compound can be utilized as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development, which targets specific proteins for degradation, offering a novel approach to cancer treatment.

Case Study :

A study demonstrated that incorporating rigid linkers like 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid into PROTACs improved their efficacy and selectivity, potentially leading to better therapeutic outcomes in oncology .

Chemical Biology

The compound's ability to participate in various chemical reactions allows it to be used as a building block in the synthesis of complex molecules for biological studies.

Applications :

- Bioconjugation : The compound can be utilized to create conjugates for imaging or therapeutic purposes, facilitating the study of biological processes at the molecular level.

- Enzyme Inhibition Studies : Its structural features enable it to act as an inhibitor for specific enzymes, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors.

Data Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing drugs | Development of new anticancer agents |

| Targeted Protein Degradation | Rigid linker in PROTACs | Improved efficacy in targeted therapies |

| Chemical Biology | Building block for complex molecular synthesis | Enhanced understanding of biological mechanisms |

| Antimicrobial Research | Development of new antibiotics or antifungals | Addressing antibiotic resistance issues |

Comparaison Avec Des Composés Similaires

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid: This compound is useful as a rigid linker in PROTAC development.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its versatility in various chemical reactions.

Activité Biologique

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid, identified by its CAS number 189695-69-0, is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural characteristics. Its molecular framework includes a piperidine ring, an imidazole ring, and a carboxylic acid functional group, which contribute to its diverse biological activities and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]imidazole-4-carboxylic acid |

| Molecular Formula | C14H21N3O4 |

| Molecular Weight | 293.34 g/mol |

| InChI Key | InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4... |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The imidazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, making it a valuable scaffold in medicinal chemistry.

Key Findings from Research Studies

- Inhibition of Enzymatic Activity : Research has indicated that this compound can act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For example, studies on similar compounds have shown that modifications to the imidazole ring can enhance binding affinity to target enzymes such as diacylglycerol acyltransferase 2 (DGAT2) .

- Antiparasitic Activity : A notable study highlighted the optimization of compounds related to this structure for the inhibition of Trypanosoma brucei methionyl-tRNA synthetase. Compounds derived from similar scaffolds exhibited low toxicity against mammalian cells while effectively inhibiting T. brucei growth .

- Receptor Agonism : The compound's potential as a muscarinic M1 receptor agonist was explored, with findings suggesting that structural modifications could lead to improved pharmacological profiles and selectivity .

Study on Trypanosoma brucei Inhibition

In a study published in the journal Nature, researchers optimized a series of imidazole-based compounds for their activity against Trypanosoma brucei. The best-performing compound exhibited an EC50 of 39 nM in growth inhibition assays while maintaining low toxicity towards mammalian cells. This highlights the potential of similar structures in developing new treatments for human African trypanosomiasis (HAT) .

Muscarinic Receptor Agonist Development

Another study focused on designing muscarinic M1 receptor agonists using compounds structurally related to this compound. The research demonstrated that careful structural modifications could yield compounds with enhanced receptor binding affinities and functional activities, paving the way for new therapeutic options in cognitive disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Biological Activity | EC50 (nM) |

|---|---|---|

| 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid | PROTAC development for targeted degradation | N/A |

| 1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid | Rigid linker in PROTAC development | N/A |

Propriétés

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-10(5-7-16)17-8-11(12(18)19)15-9-17/h8-10H,4-7H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCAUWYJESZXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.